5-Cyano-2-fluorobenzoic acid
Overview
Description
5-Cyano-2-fluorobenzoic acid is an organic compound with the chemical formula C8H4FNO2. It appears as a white to off-white solid and is sparingly soluble in water . The structure of this compound consists of a benzene ring substituted with a cyano group and a fluorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with cyanogen bromide in the presence of a base . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow-flash chemistry techniques, which allow for efficient scale-up and consistent product quality . These methods are advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the cyano or fluorine groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Cyano-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Cyano-2-fluorobenzoic acid involves its ability to act as a precursor or intermediate in various chemical reactions . The cyano and fluorine groups play a crucial role in its reactivity and interactions with other molecules. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the products formed .
Comparison with Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 2-Fluoro-5-cyanobenzoic acid
- 2-Fluoro-3-cyanobenzoic acid
- 3-Cyano-4-fluorobenzoic acid
Comparison: 5-Cyano-2-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-cyano-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVUTYCTZULCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380950 | |
Record name | 5-cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146328-87-2 | |
Record name | 5-cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyano-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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